molecular formula C10H12BF2NO3 B2850823 2,3-Difluoro-4-morpholinophenylboronic acid CAS No. 2377609-97-5

2,3-Difluoro-4-morpholinophenylboronic acid

Cat. No.: B2850823
CAS No.: 2377609-97-5
M. Wt: 243.02
InChI Key: DIFBNSJBFKOGPB-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-morpholinophenylboronic acid is an organoboron compound with the molecular formula C10H12BF2NO3 and a molecular weight of 243.01 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with two fluorine atoms and a morpholine ring. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-morpholinophenylboronic acid typically involves the introduction of the boronic acid group to a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide precursor using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The purification process typically involves crystallization or chromatography to remove impurities and obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-morpholinophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), inert atmosphere, temperature (80°C to 120°C).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvent (e.g., water or methanol), ambient temperature.

    Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., ethanol), temperature (50°C to 100°C).

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted aromatic compounds with new functional groups replacing the fluorine atoms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-4-morpholinophenylboronic acid is unique due to the presence of both fluorine atoms and a morpholine ring, which enhance its reactivity and selectivity in cross-coupling reactions. The fluorine atoms increase the electron-withdrawing nature of the compound, while the morpholine ring provides steric hindrance and additional functionalization possibilities .

Properties

IUPAC Name

(2,3-difluoro-4-morpholin-4-ylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF2NO3/c12-9-7(11(15)16)1-2-8(10(9)13)14-3-5-17-6-4-14/h1-2,15-16H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFBNSJBFKOGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)N2CCOCC2)F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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